N-[1-(3-methylphenoxy)propan-2-yl]-1,1-dioxo-1,4-thiazinane-4-carboxamide
Description
N-[1-(3-methylphenoxy)propan-2-yl]-1,1-dioxo-1,4-thiazinane-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazinane ring, a carboxamide group, and a methylphenoxy substituent. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest for scientific research.
Properties
IUPAC Name |
N-[1-(3-methylphenoxy)propan-2-yl]-1,1-dioxo-1,4-thiazinane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12-4-3-5-14(10-12)21-11-13(2)16-15(18)17-6-8-22(19,20)9-7-17/h3-5,10,13H,6-9,11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEWZWBMWIROIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(C)NC(=O)N2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylphenoxy)propan-2-yl]-1,1-dioxo-1,4-thiazinane-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the thiazinane ring: This can be achieved through the cyclization of a suitable precursor, such as a thioamide, under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the thiazinane intermediate with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the methylphenoxy group: This can be accomplished through a nucleophilic substitution reaction, where the thiazinane intermediate is reacted with a suitable methylphenoxy derivative, such as 3-methylphenol, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, process optimization techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methylphenoxy)propan-2-yl]-1,1-dioxo-1,4-thiazinane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylphenoxy group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with different substituents replacing the methylphenoxy group.
Scientific Research Applications
N-[1-(3-methylphenoxy)propan-2-yl]-1,1-dioxo-1,4-thiazinane-4-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(3-methylphenoxy)propan-2-yl]-1,1-dioxo-1,4-thiazinane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-methylphenoxy)propan-2-yl]-1,1-dioxo-1,4-thiazinane-4-carboxamide: shares structural similarities with other thiazinane derivatives and carboxamide compounds.
N-(3-methylphenoxy)propanamide: A simpler analog with a similar methylphenoxy group but lacking the thiazinane ring.
N-(3-methylphenoxy)thiazolidine-4-carboxamide: A related compound with a thiazolidine ring instead of a thiazinane ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the thiazinane ring and the carboxamide group allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
